3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring with isopropyl halides.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the amine with carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: A precursor in the synthesis of more complex pyrazole derivatives.
5-amino-pyrazoles: Known for their reactivity and use in the synthesis of condensed heterocyclic systems.
Imidazoles: Another class of heterocycles with similar applications in medicinal chemistry.
Uniqueness
3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct reactivity and bioactivity. Its ability to form stable complexes with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H19ClN6O |
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Molecular Weight |
298.77 g/mol |
IUPAC Name |
2-methyl-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H18N6O.ClH/c1-8(2)18-7-9(6-15-18)5-14-11-4-10(12(13)19)17(3)16-11;/h4,6-8H,5H2,1-3H3,(H2,13,19)(H,14,16);1H |
InChI Key |
MRKZCCARKKGTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
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